![molecular formula C11H20O2S2 B222053 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)pentane CAS No. 169132-67-6](/img/structure/B222053.png)
1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)pentane
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Description
Sulfoxides are compounds containing a sulfoxide functional group, with the structure RS(=O)R’ (R,R’ not H) . Compounds similar to the one you mentioned have been detected in several different foods, such as garden onion (var.), onion-family vegetables, welsh onions .
Synthesis Analysis
The synthesis of similar compounds, like alliin, begins with the alkylation of L-cysteine with allyl bromide to form deoxyalliin. Oxidation of this sulfide with hydrogen peroxide gives both diastereomers of L-alliin .
Molecular Structure Analysis
The molecular structure of similar compounds involves a sulfoxide functional group, with the structure RS(=O)R’ (R,R’ not H) .
Chemical Reactions Analysis
When fresh garlic is chopped or crushed, the enzyme alliinase converts alliin into allicin, which is responsible for the aroma of fresh garlic .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a sulfoxide functional group, with the structure RS(=O)R’ (R,R’ not H) . The average molecular mass is around 238.410 .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(E)-3-prop-2-enylsulfinylprop-1-enyl]sulfinylpentane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2S2/c1-3-5-6-9-15(13)11-7-10-14(12)8-4-2/h4,7,11H,2-3,5-6,8-10H2,1H3/b11-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUVXDWBDFOJTR-YRNVUSSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)C=CCS(=O)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCS(=O)/C=C/CS(=O)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
169132-67-6 |
Source
|
Record name | Pentane, 1-((3-(2-propenylsulfinyl)-1-propenyl)sulfinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169132676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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